molecular formula C11H17N3O2 B2661365 5-(Piperidin-1-ylmethyl)-2-furohydrazide CAS No. 26095-11-4

5-(Piperidin-1-ylmethyl)-2-furohydrazide

Cat. No.: B2661365
CAS No.: 26095-11-4
M. Wt: 223.276
InChI Key: LOYHPTLRLLWTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-1-ylmethyl)-2-furohydrazide: is a chemical compound that features a piperidine ring attached to a furohydrazide moiety. Piperidine derivatives are known for their significant roles in the pharmaceutical industry due to their biological activities and presence in various drug molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide typically involves the reaction of piperidine derivatives with furohydrazide precursors. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a furohydrazide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-1-ylmethyl)-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-(Piperidin-1-ylmethyl)-2-furohydrazide is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems. It can be used in biochemical assays to investigate its interaction with enzymes and other biomolecules .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its piperidine moiety is known to exhibit pharmacological activities, making it a promising compound for drug development .

Industry: Industrially, the compound can be used in the synthesis of pharmaceuticals and other fine chemicals. Its versatility in chemical reactions makes it valuable for producing various industrial products .

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-ylmethyl)-2-furohydrazide involves its interaction with specific molecular targets in biological systems. The piperidine ring can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c12-13-11(15)10-5-4-9(16-10)8-14-6-2-1-3-7-14/h4-5H,1-3,6-8,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYHPTLRLLWTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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